molecular formula C9H9NO2 B11919371 Quinolin-8-ol hydrate CAS No. 195244-65-6

Quinolin-8-ol hydrate

Cat. No.: B11919371
CAS No.: 195244-65-6
M. Wt: 163.17 g/mol
InChI Key: YMSUVRRJENNWNW-UHFFFAOYSA-N
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Description

Quinolin-8-ol hydrate, also known as 8-hydroxyquinoline hydrate, is an organic compound derived from the heterocycle quinoline. It is a colorless solid that acts as a chelating agent, forming complexes with metal ions. This compound is widely used in various fields due to its antiseptic, disinfectant, and pesticide properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-8-ol can be synthesized through several methods. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction produces quinoline, which is then hydroxylated to form quinolin-8-ol .

Industrial Production Methods

Industrial production of quinolin-8-ol typically involves the same Skraup synthesis method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The hydroxylation step is carefully controlled to prevent over-oxidation and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinolin-8-ol hydrate has a wide range of applications in scientific research:

Mechanism of Action

Quinolin-8-ol exerts its effects primarily through chelation of metal ions. By binding to metal ions, it disrupts essential metal-dependent processes in microorganisms, leading to their death. In medicinal applications, it can inhibit enzymes and interfere with cellular processes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 8-hydroxyquinoline sulfate
  • 5-nitro-8-hydroxyquinoline
  • 8-mercaptoquinoline

Uniqueness

Quinolin-8-ol hydrate is unique due to its strong chelating ability and broad-spectrum antimicrobial activity. Compared to its analogs, it has a higher affinity for metal ions and exhibits a wider range of biological activities .

Properties

CAS No.

195244-65-6

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

quinolin-8-ol;hydrate

InChI

InChI=1S/C9H7NO.H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H2

InChI Key

YMSUVRRJENNWNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.O

Origin of Product

United States

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